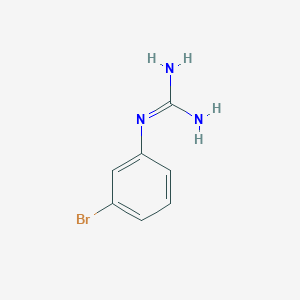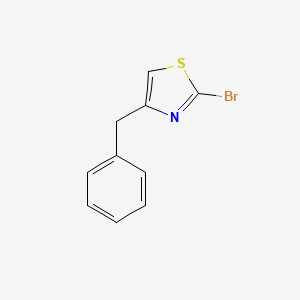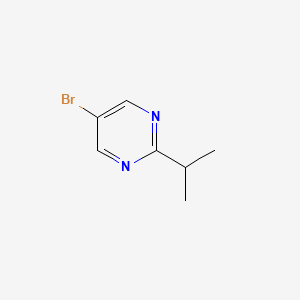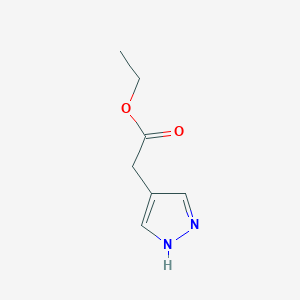
Ethyl 2-(1H-pyrazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used in research and is a part of the Chemistry Heterocyclic Building Blocks .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 2-(1H-pyrazol-4-yl)acetate, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1H-pyrazol-4-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including Ethyl 2-(1H-pyrazol-4-yl)acetate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis
Ethyl 2-(1H-pyrazol-4-yl)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
- Application Summary: Pyrazole compounds are used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. This process involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .
- Method of Application: The reaction is facilitated by chloro(trimethyl)silane in the presence of pyridine at 90°C in ambient air .
- Results: The process yields previously inaccessible 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .
Antimicrobial and Antioxidant Activity of Triazole, Pyrazole Containing Thiazole Derivatives
- Application Summary: Pyrazole compounds are used in the synthesis of triazole and pyrazole containing thiazole derivatives, which have shown antimicrobial and antioxidant activity .
- Method of Application: The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
- Results: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .
Synthesis of Imidazole Containing Compounds
- Application Summary: Pyrazole compounds are used in the synthesis of imidazole containing compounds. These compounds have a broad range of chemical and biological properties .
- Method of Application: The synthesis involves the reaction of glyoxal and ammonia .
- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Biologically Important Nitrogen Heterocycles
- Application Summary: Pyrazole compounds are used in the synthesis of biologically important nitrogen heterocycles .
- Method of Application: The synthesis involves the reaction of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions .
- Results: The process yields biologically important nitrogen heterocycles .
Synthesis of Imidazole Containing Compounds
- Application Summary: Pyrazole compounds are used in the synthesis of imidazole containing compounds. These compounds have a broad range of chemical and biological properties .
- Method of Application: The synthesis involves the reaction of glyoxal and ammonia .
- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Biologically Important Nitrogen Heterocycles
- Application Summary: Pyrazole compounds are used in the synthesis of biologically important nitrogen heterocycles .
- Method of Application: The synthesis involves the reaction of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions .
- Results: The process yields biologically important nitrogen heterocycles .
Safety And Hazards
Direcciones Futuras
Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-4-yl)acetate, have potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas.
Propiedades
IUPAC Name |
ethyl 2-(1H-pyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZOICMRSLBUCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-pyrazol-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

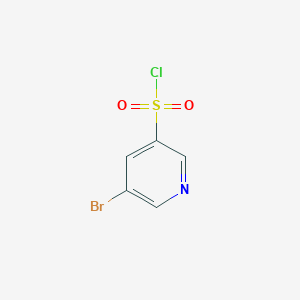

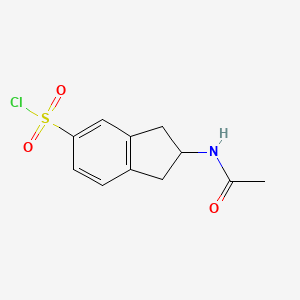
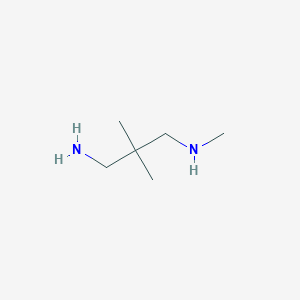
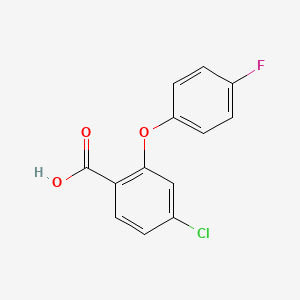
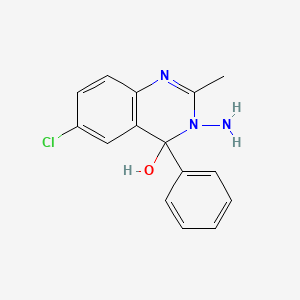
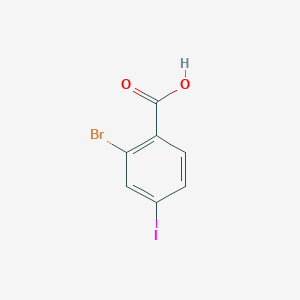
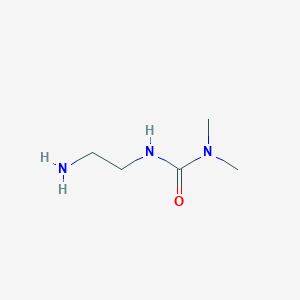
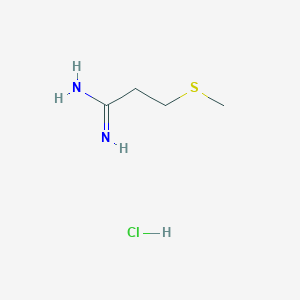
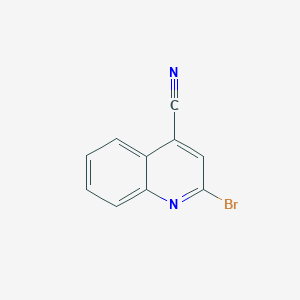
![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)
